![molecular formula C20H17N3O4 B2464766 N-methyl-1-(3-nitrobenzyl)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide CAS No. 941910-59-4](/img/structure/B2464766.png)
N-methyl-1-(3-nitrobenzyl)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide
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Description
N-methyl-1-(3-nitrobenzyl)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Selective Met Kinase Inhibition : A study by Schroeder et al. (2009) explored substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. They found that certain substitutions led to improved enzyme potency and aqueous solubility, resulting in effective tumor stasis in a gastric carcinoma model. This compound has advanced to phase I clinical trials due to its promising in vivo efficacy and safety profile (Schroeder et al., 2009).
Ring Opening in Carbapenem-derived Esters : Research by Valiullina et al. (2020) investigated the reaction of ethylamine and ethanolamine with a 4-nitrobenzyl ester, leading to the opening of the β-lactam ring and formation of enantiomerically pure pyrrolidine derivatives. This study provides insights into the anionoid transformation and stereoselective protonation in the formation of these compounds (Valiullina et al., 2020).
Analgesic Property Optimization : Ukrainets et al. (2015) studied the chemical modification of pyridine moieties in N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides. They found that methylation at certain positions increased the biological activity of para-substituted derivatives, suggesting potential for new analgesics (Ukrainets et al., 2015).
Metabolic and Excretion Studies : Higuchi et al. (1977) conducted a study on the metabolism and excretion of dihydropyridine diester in rats and dogs. They identified various metabolites and pathways, including debenzylation, reduction, and oxidation processes, contributing to our understanding of drug metabolism (Higuchi et al., 1977).
Antihypertensive and Coronary Vessel Dilators : Abernathy (1978) found that 1,4-Dihydropyridines with specific substitutions have antihypertensive and coronary vessel dilating properties. The study highlighted the synthesis process and the pharmacological potential of these compounds (Abernathy, 1978).
properties
IUPAC Name |
N-methyl-1-[(3-nitrophenyl)methyl]-2-oxo-N-phenylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4/c1-21(16-8-3-2-4-9-16)19(24)18-11-6-12-22(20(18)25)14-15-7-5-10-17(13-15)23(26)27/h2-13H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIOPPPFFHVAIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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